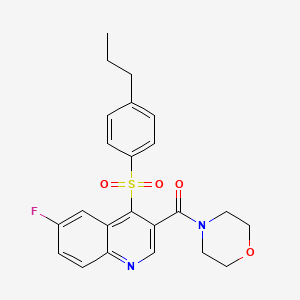

6-FLUORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE

CAS No.: 1111032-08-6

Cat. No.: VC7227190

Molecular Formula: C23H23FN2O4S

Molecular Weight: 442.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111032-08-6 |

|---|---|

| Molecular Formula | C23H23FN2O4S |

| Molecular Weight | 442.51 |

| IUPAC Name | [6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C23H23FN2O4S/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3 |

| Standard InChI Key | IBSFQTVDFSXHSO-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |

Introduction

The compound 6-Fluoro-3-(Morpholine-4-Carbonyl)-4-(4-Propylbenzenesulfonyl)Quinoline is a complex organic molecule that incorporates several functional groups, including a quinoline core, a morpholine carbonyl group, and a propylbenzenesulfonyl moiety. This compound is of interest due to its potential biological activities, which can be influenced by the presence of fluorine and the specific arrangement of its functional groups.

Chemical Formula and Molecular Weight

-

Chemical Formula: CHFNOS

-

Molecular Weight: Approximately 462 g/mol

Synthesis and Preparation

The synthesis of 6-Fluoro-3-(Morpholine-4-Carbonyl)-4-(4-Propylbenzenesulfonyl)Quinoline would typically involve multiple steps, including the preparation of the quinoline core, the introduction of the fluorine atom, and the attachment of the morpholine carbonyl and propylbenzenesulfonyl groups. This process might involve reactions such as fluorination, carbonylation, and sulfonation.

Biological Activities

While specific biological activities of 6-Fluoro-3-(Morpholine-4-Carbonyl)-4-(4-Propylbenzenesulfonyl)Quinoline are not detailed in the available literature, compounds with similar structures often exhibit a range of biological effects. For example, quinoline derivatives are known for their antimicrobial and anticancer properties . The presence of a morpholine group can contribute to biological activity by enhancing solubility and interaction with biological targets.

Example Data Table for Related Compounds

| Compound Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Quinoline-5-Sulfonamides | High against certain bacteria | Shows promise in cancer cell lines |

| Fluoroquinolone Derivatives | Effective against various bacteria | Potential anticancer properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume